

2-Phenylpentan-3-one CAS number and structure

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Compound of Interest

Compound Name: 2-Phenylpentan-3-one

Cat. No.: B3023645

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An In-depth Technical Guide to 2-Phenylpentan-3-one

This technical guide provides a comprehensive overview of **2-phenylpentan-3-one**, including its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Identity and Structure

2-Phenylpentan-3-one is an organic compound characterized by a pentanone backbone with a phenyl substituent at the alpha position to the carbonyl group.

CAS Number: 16819-77-5[\[1\]](#)[\[2\]](#) Racemic CAS Number: 63801-22-9[\[3\]](#) Molecular Formula:

$C_{11}H_{14}O$ [\[1\]](#)[\[4\]](#) IUPAC Name: **2-phenylpentan-3-one**[\[1\]](#) SMILES:

CCC(=O)C(C)C1=CC=CC=C1[\[1\]](#)

The structure of **2-phenylpentan-3-one** consists of a five-carbon chain with a ketone functional group at the third carbon. A phenyl group is attached to the second carbon atom.[\[4\]](#)

Physicochemical Properties

Quantitative data for **2-phenylpentan-3-one** is summarized below. It is important to note that while computed properties are available, experimental data for some physical properties such

as boiling and melting points are not readily found in the literature. For comparative purposes, the experimental data for the isomer, 1-phenylpentan-3-one, is provided.

Property	Value	Source
Molecular Weight	162.23 g/mol	PubChem[1]
XLogP3 (Computed)	2.6	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	PubChem[1]
Boiling Point	Data not available	
Boiling Point of 1-Phenylpentan-3-one	242.4 °C at 760 mmHg	BenchChem[5]
Melting Point	Data not available	
Melting Point of 1-Phenylpentan-3-one	-14 °C	ChemBK[6]
Density	Data not available	
Density of 1-Phenylpentan-3-one	0.96 g/cm ³	BenchChem[5]

Experimental Protocols

Synthesis of 2-Phenylpentan-3-one via Alkylation of Propiophenone

This protocol describes a plausible method for the synthesis of **2-phenylpentan-3-one** starting from propiophenone, a common aryl ketone used in pharmaceutical synthesis.[7][8] The synthesis proceeds via the formation of an enolate from propiophenone, followed by alkylation with an ethyl halide.

Materials:

- Propiophenone

- Lithium diisopropylamide (LDA) solution in THF
- Ethyl iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Dissolve propiophenone (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add LDA solution (1.1 equivalents) to the stirred solution of propiophenone via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
- After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30 minutes.
- Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield **2-phenylpentan-3-one**.

Stereoselective Reduction of 2-Phenylpentan-3-one to 2-Phenylpentan-3-ol

The reduction of the carbonyl group in **2-phenylpentan-3-one** to the corresponding secondary alcohol, 2-phenylpentan-3-ol, is a key transformation.^[4] The presence of a chiral center alpha to the carbonyl group leads to the formation of diastereomeric products. The stereochemical outcome can be predicted by models such as the Felkin-Anh model, which suggests that the nucleophilic hydride will attack from the less sterically hindered face.^[4] For (S)-**2-phenylpentan-3-one**, this leads to the preferential formation of the (2S,3R) diastereomer.^[4]

Materials:

- **2-Phenylpentan-3-one**
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

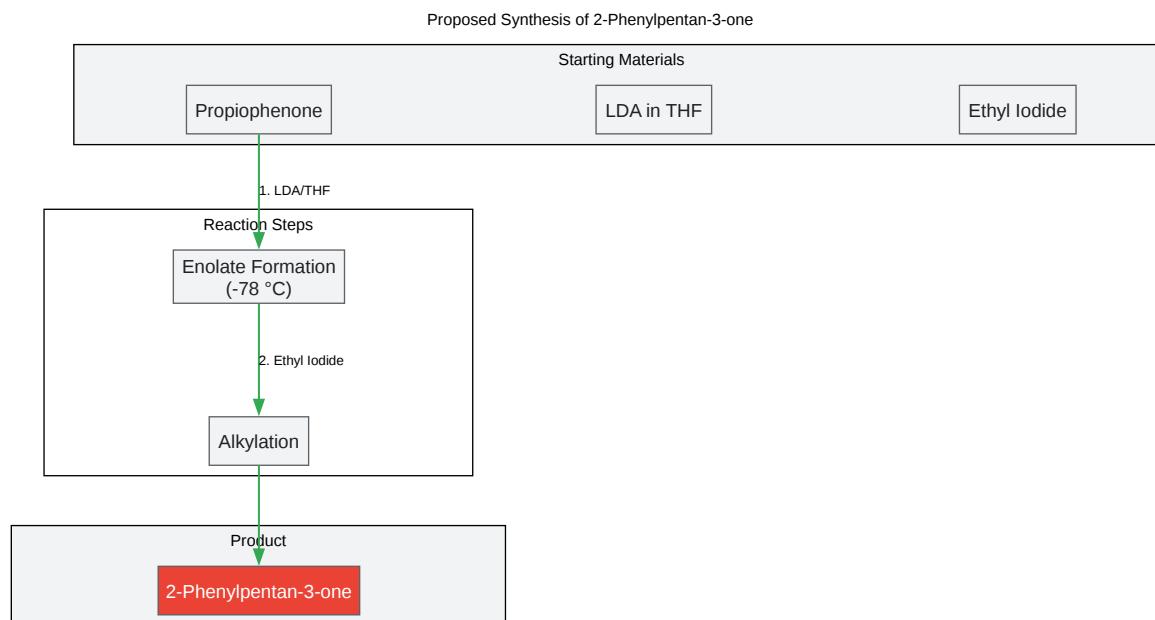
Procedure:

- Dissolve **2-phenylpentan-3-one** (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.
- Remove the methanol under reduced pressure.
- Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
- Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpentan-3-ol.
- The product can be further purified by column chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

Visualizations

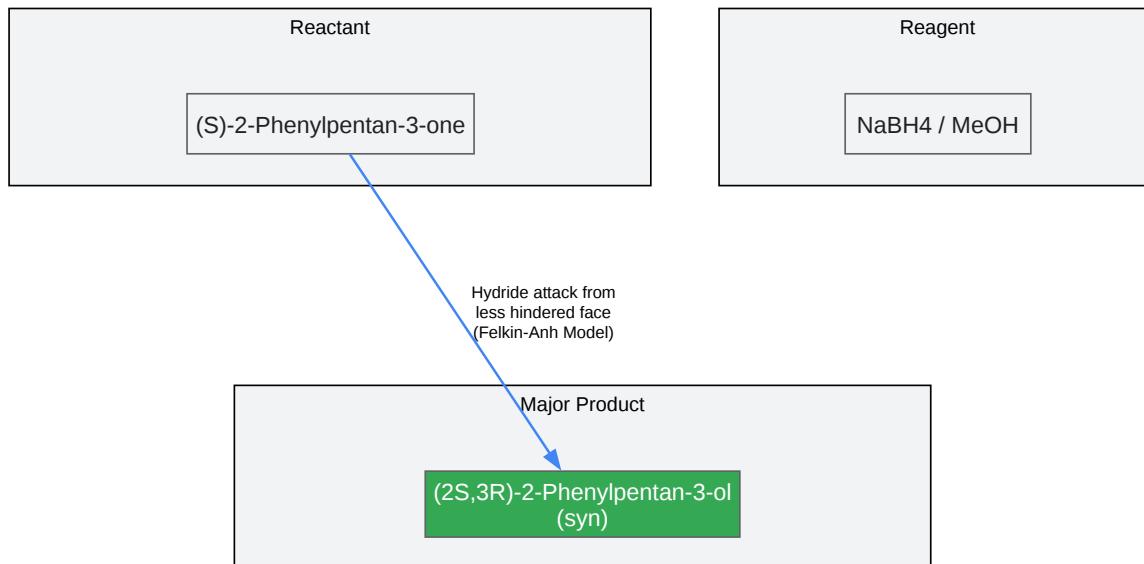
The following diagrams illustrate the proposed synthesis and a key reaction of **2-phenylpentan-3-one**.



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Caption: Proposed synthesis of **2-Phenylpentan-3-one**.

Stereoselective Reduction of (S)-2-Phenylpentan-3-one

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Caption: Stereoselective reduction of **2-Phenylpentan-3-one**.

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References

- 1. 2-Phenylpentan-3-one | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHENYL-3-PENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (+/-)-2-phenylpentan-3-one | CAS#:63801-22-9 | Chemsoc [chemsoc.com]

- 4. 2-Phenylpentan-3-one | 16819-77-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl-3-pentanone [chembk.com]
- 7. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 8. Propiophenone - Wikipedia [en.wikipedia.org]
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